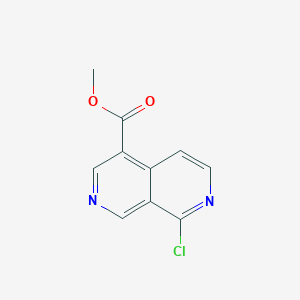

Methyl 8-chloro-2,7-naphthyridine-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 8-chloro-2,7-naphthyridine-4-carboxylate” is a chemical compound with the CAS Number: 1823957-71-6 . It has a molecular weight of 222.63 . The IUPAC name for this compound is methyl 8-chloro-2,7-naphthyridine-4-carboxylate .

Synthesis Analysis

The synthesis and reactivity of 1,5-naphthyridine derivatives, which are structurally similar to the compound , have been extensively studied . These heterocycles are significant in the field of medicinal chemistry due to their wide range of biological activities . The synthesis strategies include reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .Molecular Structure Analysis

The InChI code for “Methyl 8-chloro-2,7-naphthyridine-4-carboxylate” is 1S/C10H7ClN2O2/c1-15-10(14)8-5-12-4-7-6(8)2-3-13-9(7)11/h2-5H,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis

“Methyl 8-chloro-2,7-naphthyridine-4-carboxylate” is a powder at room temperature . The storage temperature and shipping temperature are normal .Applications De Recherche Scientifique

Synthesis and Structural Characterization

The synthesis of various naphthyridine derivatives, including Methyl 8-chloro-2,7-naphthyridine-4-carboxylate, has been extensively studied. For instance, a research work detailed an efficient method for synthesizing anticancer drug intermediates related to naphthyridine carboxylates. This synthesis involved a two-step process, including substitution and hydrolysis, optimizing the synthesis method and confirming the structure through spectroscopic methods (Zhang et al., 2019). Similarly, the preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate involved complex synthetic routes indicating the versatility and reactivity of such compounds (Kiely, 1991).

Antibacterial Activity

Naphthyridine derivatives, including those structurally related to Methyl 8-chloro-2,7-naphthyridine-4-carboxylate, have been explored for their potential antibacterial properties. A study synthesized and evaluated 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8- naphthyridine-3-carboxylic acids for in vitro and in vivo antibacterial activities. The research highlighted structure-activity relationships crucial for developing improved therapeutic agents (Bouzard et al., 1992).

Neuroprotective and Enzyme Inhibitory Properties

Research into the neuroprotective and enzyme inhibitory properties of 1,8-naphthyridine derivatives has shown promising results. Compounds related to Methyl 8-chloro-2,7-naphthyridine-4-carboxylate demonstrated significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), presenting an interesting profile for potential treatments in neurodegenerative diseases like Alzheimer's (de los Ríos et al., 2010).

Catalytic and Electrochemical Applications

Naphthyridine compounds have found use in catalytic and electrochemical applications, showcasing their versatility beyond pharmaceuticals. A study on ruthenium (II) complexes with naphthyridine-based ligands revealed their potential in water oxidation, a critical reaction for sustainable energy applications. The research demonstrated how structural modifications could influence electronic absorption and redox properties, highlighting the compound's adaptability in catalytic contexts (Zong & Thummel, 2005).

Safety And Hazards

Propriétés

IUPAC Name |

methyl 8-chloro-2,7-naphthyridine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c1-15-10(14)8-5-12-4-7-6(8)2-3-13-9(7)11/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZGBWEIQUMZRMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=CN=C(C2=CN=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 8-chloro-2,7-naphthyridine-4-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2587578.png)

![1-(2,3-Dimethylphenyl)-4-[1-(2-methylpropyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2587583.png)

![2-[4-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2587587.png)

![[1-(but-3-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride](/img/structure/B2587589.png)

![Tert-butyl [(cis-3-aminocyclohexyl)methyl]carbamate](/img/structure/B2587590.png)

![1-[1-(5-Fluoropyridine-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2587593.png)

![N-(benzo[b]thiophen-5-yl)thiophene-2-carboxamide](/img/structure/B2587594.png)

![Methyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2587601.png)